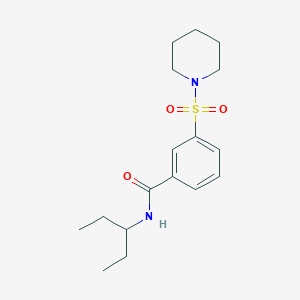
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide, also known as N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)aniline (PSB-1115), is a synthetic compound that belongs to the class of sulfonylurea compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. The compound has shown promising results in preclinical studies and is currently being investigated for its pharmacological properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it is believed to act as a sulfonylurea compound, which stimulates insulin secretion by binding to the sulfonylurea receptor on pancreatic beta cells. It may also act on other receptors and signaling pathways involved in glucose metabolism and appetite regulation.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects. In animal models, it has been shown to stimulate insulin secretion, improve glucose tolerance, and reduce food intake and body weight. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide in lab experiments include its potential therapeutic applications in various diseases, as well as its well-established synthesis method and pharmacological properties. However, limitations include the need for further investigation into its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide. These include investigating its potential therapeutic applications in diabetes, obesity, and cancer, as well as its mechanism of action and potential side effects. Other future directions include exploring its potential applications in other diseases and developing new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide involves the reaction of 3-chloroaniline with piperidine and sodium sulfite to form 3-(1-piperidinylsulfonyl)aniline. This intermediate is then reacted with 1-ethylpropylamine and acetic anhydride to yield N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide(1-ethylpropyl)-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, the compound has been shown to stimulate insulin secretion and improve glucose tolerance in animal models. It also has potential applications in the treatment of obesity, as it has been shown to reduce food intake and body weight in rodents. PSB-1115 has also been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-pentan-3-yl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-15(4-2)18-17(20)14-9-8-10-16(13-14)23(21,22)19-11-6-5-7-12-19/h8-10,13,15H,3-7,11-12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIHMSVNNIGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pentan-3-yl)-3-(piperidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

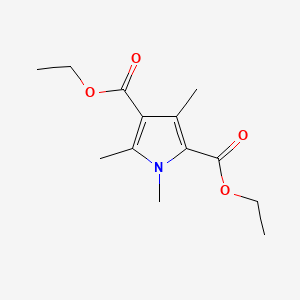
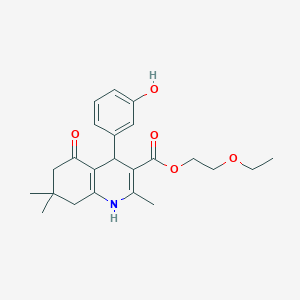
![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![N-(2-hydroxyethyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4965815.png)
![4-(3-bromo-5-ethoxy-4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4965826.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)

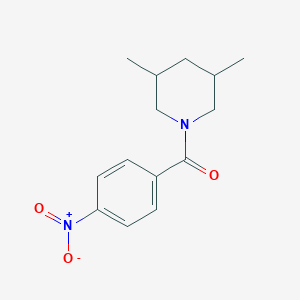
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)

![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)
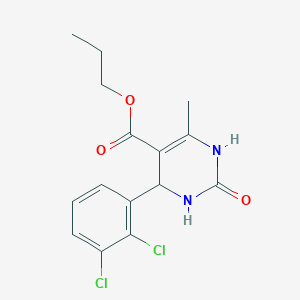
![10-(4-tert-butylbenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B4965893.png)